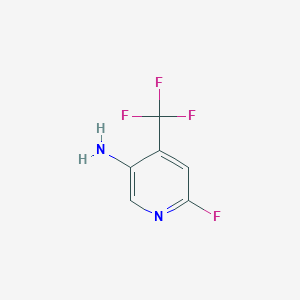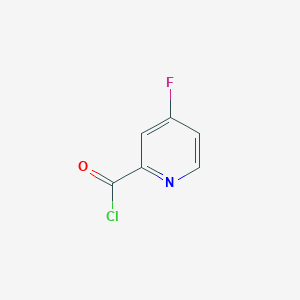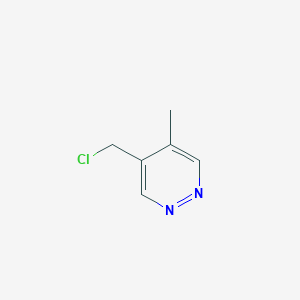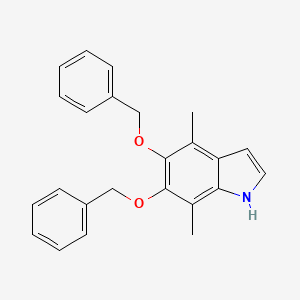
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound imparts significant electron-withdrawing effects, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amine followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of ammonium fluoride as a base without a solvent has been demonstrated to yield high amounts of fluorinated products . Additionally, the use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic fluorinating agents, bases such as ammonium fluoride, and catalysts for facilitating substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets and pathways influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s reactivity and binding affinity to specific targets, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Fluoro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which imparts distinct electronic and steric effects compared to other similar compounds.
Properties
Molecular Formula |
C6H4F4N2 |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 |
InChI Key |
ZSKJVMRWTWYTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)



![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)









